molecular formula C15H25N7O7S2 B10778264 5'-O-[(L-Methionyl)-sulphamoyl]adenosine

5'-O-[(L-Methionyl)-sulphamoyl]adenosine

Cat. No. B10778264
M. Wt: 479.5 g/mol
InChI Key: SQDXXTAOGLOMRP-JJWYTCDVSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5’-O-[(L-Methionyl)-Sulphamoyl]Adenosine involves the coupling of L-methionine with adenosine through a sulphamoyl linkage. The reaction typically requires the activation of the carboxyl group of L-methionine, which can be achieved using reagents such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is carried out in an anhydrous solvent such as dimethylformamide (DMF) or dichloromethane (DCM) under inert atmosphere .

Industrial Production Methods

large-scale synthesis would likely involve optimization of the laboratory-scale synthetic route, including the use of automated synthesis equipment and purification techniques such as high-performance liquid chromatography (HPLC) to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions

5’-O-[(L-Methionyl)-Sulphamoyl]Adenosine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5’-O-[(L-Methionyl)-Sulphamoyl]Adenosine has several potential scientific research applications, including:

    Chemistry: It can be used as a model compound to study sulphamoyl linkages and their reactivity.

    Biology: It may serve as a tool to investigate the role of methionine and adenosine derivatives in biological systems.

    Medicine: The compound could be explored for its potential therapeutic effects, particularly in targeting enzymes or pathways involving methionine or adenosine.

    Industry: It may find applications in the development of novel pharmaceuticals or biochemical reagents.

Mechanism of Action

The mechanism of action of 5’-O-[(L-Methionyl)-Sulphamoyl]Adenosine involves its interaction with specific molecular targets, such as enzymes or receptors. One known target is methionine–tRNA ligase , an enzyme involved in protein synthesis. The compound may inhibit this enzyme by mimicking the natural substrate, thereby interfering with the translation process . The exact pathways and molecular interactions are still under investigation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5’-O-[(L-Methionyl)-Sulphamoyl]Adenosine is unique due to its sulphamoyl linkage, which is not commonly found in naturally occurring nucleotides. This structural feature may confer distinct biological activities and potential therapeutic applications .

properties

Molecular Formula

C15H25N7O7S2

Molecular Weight

479.5 g/mol

IUPAC Name

[(2S,3R,4R,5R)-5-[(4S)-6-amino-1,4-dihydropurin-9-yl]-3,4-dihydroxyoxolan-2-yl]methyl N-[(2R)-2-amino-4-methylsulfanylbutanoyl]sulfamate

InChI

InChI=1S/C15H25N7O7S2/c1-30-3-2-7(16)14(25)21-31(26,27)28-4-8-10(23)11(24)15(29-8)22-6-20-9-12(17)18-5-19-13(9)22/h5-8,10-11,13,15,23-24H,2-4,16-17H2,1H3,(H,18,19)(H,21,25)/t7-,8+,10+,11-,13+,15-/m1/s1

InChI Key

SQDXXTAOGLOMRP-JJWYTCDVSA-N

Isomeric SMILES

CSCC[C@H](C(=O)NS(=O)(=O)OC[C@H]1[C@@H]([C@H]([C@@H](O1)N2C=NC3=C(NC=N[C@H]32)N)O)O)N

Canonical SMILES

CSCCC(C(=O)NS(=O)(=O)OCC1C(C(C(O1)N2C=NC3=C(NC=NC32)N)O)O)N

Origin of Product

United States

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